7-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Overview
Description
7-Methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a complex organic compound characterized by its intricate molecular structure
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrimidine derivatives, have been reported to exhibit diverse therapeutic potentials . They have shown various biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial effects .
Mode of Action
It’s worth noting that compounds with similar structures, such as pyrimidine derivatives, have been found to bind with high affinity to multiple receptors , which could potentially influence the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
Compounds with similar structures have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Compounds with similar structures have been reported to exhibit anti-inflammatory and anti-tumor activities, suggesting potential cellular and molecular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may require the use of strong bases or acids, and the temperature and solvent choice are crucial for achieving high yields.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow precise control over reaction parameters. Continuous flow chemistry and automated systems are often employed to ensure consistency and efficiency. The choice of catalysts and reagents is optimized to minimize waste and improve the overall sustainability of the process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 7-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, and anticancer activities.
Medicine: In the medical field, this compound is explored for its therapeutic potential. It may be used in the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry: In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Comparison with Similar Compounds
2-(Morpholin-4-yl)ethylamine
4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
7-methyl-2-(morpholin-4-yl)pyridine
Uniqueness: 7-methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde stands out due to its unique structural features and reactivity. Its combination of a morpholine group, a methyl group, and a pyrido[1,2-a]pyrimidine core gives it distinct chemical properties compared to similar compounds.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity open up numerous possibilities for innovation and advancement in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
7-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-10-2-3-12-15-13(16-4-6-20-7-5-16)11(9-18)14(19)17(12)8-10/h2-3,8-9H,4-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWCVLOMZJNYMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=O)N3CCOCC3)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90974100 | |
Record name | 7-Methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90974100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24804967 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5854-99-9 | |
Record name | 7-Methyl-2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90974100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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